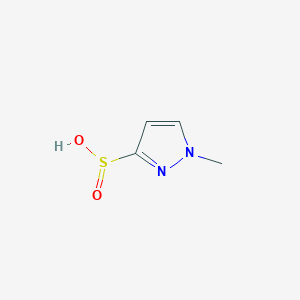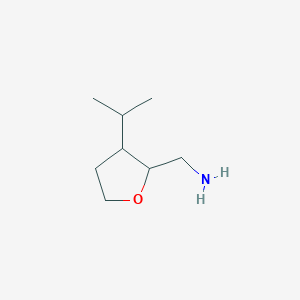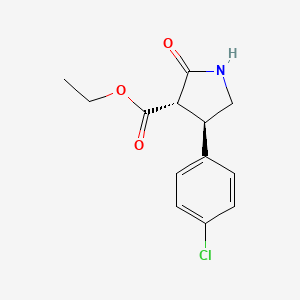
ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. Its unique structure, featuring a pyrrolidine ring substituted with a chlorophenyl group and an ester functional group, makes it an interesting subject for study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3S,4R)-4-(4-bromophenyl)-2-oxopyrrolidine-3-carboxylate
- Ethyl (3S,4R)-4-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylate
- Ethyl (3S,4R)-4-(4-methylphenyl)-2-oxopyrrolidine-3-carboxylate
Uniqueness
Ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C13H14ClNO3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)11-10(7-15-12(11)16)8-3-5-9(14)6-4-8/h3-6,10-11H,2,7H2,1H3,(H,15,16)/t10-,11-/m0/s1 |
InChI Key |
XZLYKHFRQYRZRQ-QWRGUYRKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](CNC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1C(CNC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


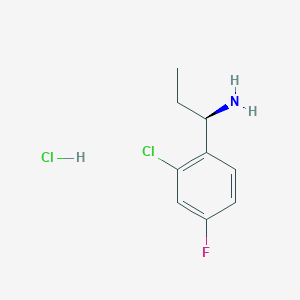

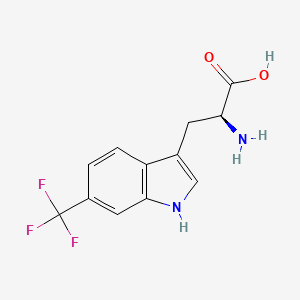
![(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B12986338.png)

![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
![Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12986355.png)
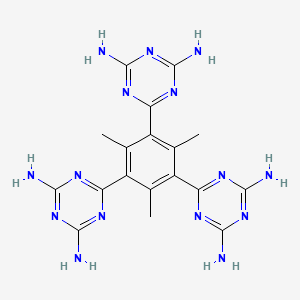
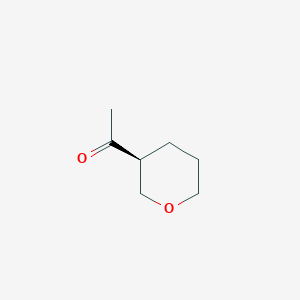
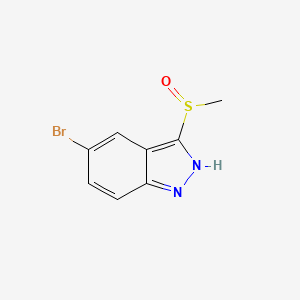
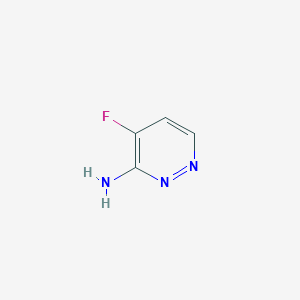
![Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B12986402.png)
